molecular formula C18H17N3O2S B5589995 N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide

Cat. No.: B5589995
M. Wt: 339.4 g/mol
InChI Key: ACGXHQUHVCDFCW-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide, commonly known as DTBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DTBZ is a benzimidazole derivative that has been found to have a high affinity for binding to the vesicular monoamine transporter 2 (VMAT2) in the brain, making it a useful tool for studying neurodegenerative diseases such as Parkinson's disease.

Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis of novel diastereoselective benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol as a precursor demonstrated the potential of similar compounds in antimicrobial and antimalarial applications. These compounds exhibited moderate activities against a variety of bacterial strains and showed promising hemolytic activity and mammalian cell toxicity profiles, suggesting their potential as medicines (Alborz et al., 2018).

Antimicrobial and Antifungal Activity

Further research into benzimidazole derivatives revealed their antimicrobial and antifungal properties. For instance, 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. These compounds demonstrated significant antimicrobial activities, highlighting their potential in addressing resistant microbial infections (Salahuddin et al., 2017).

Antitumor Effects

The antitumor effects of new compounds incorporating benzimidazole moieties have also been extensively studied. A series of anticancer compounds comprising thiazolo[3,2‐a]pyrimidine derivatives with a benzimidazole moiety exhibited potent in vitro antitumor activity against several human cancer cell lines. These findings underscore the therapeutic potential of these compounds in cancer treatment, with some showing marked results comparable to standard drugs (Abd El-All et al., 2015).

Molecular Structure and Characterization

The molecular structure and characterization of benzimidazole-thione derivatives through alkylation reactions further expand the understanding of these compounds. Such studies offer insights into the potential applications of these molecules in various scientific and therapeutic contexts (El Ashry et al., 2015).

Properties

IUPAC Name

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-18(11-23-14-4-2-1-3-5-14)19-13-6-7-16-15(10-13)20-17-12-24-9-8-21(16)17/h1-7,10H,8-9,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGXHQUHVCDFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=NC3=C(N21)C=CC(=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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